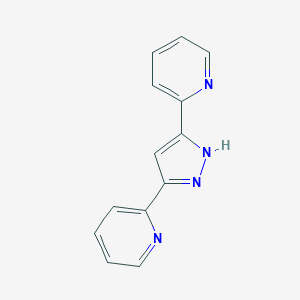

N-(2,4-Dinitrophenyl)-L-leucine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chromatographic Analysis

N-(2,4-Dinitrophenyl)-L-leucine has been utilized in the chromatographic analysis of amino acids. Matheson (1965) described the separation of dinitrophenyl derivatives of various amino acids, including leucine, through partition chromatography, highlighting the method's effectiveness in isolating specific amino acids from mixtures (Matheson, 1965).

Amidation of Protected Amino Acids

Somlai, Szókán, and Balaspiri (1992) explored the amidation of protected amino acids, including N-tert-Butoxycarbonyl derivatives of L-leucine, demonstrating the application of N-(2,4-Dinitrophenyl)-L-leucine in peptide synthesis (Somlai, Szókán, & Balaspiri, 1992).

High-Performance Liquid Chromatography

Yamamoto, Morikawa, and Sakamoto (1985) utilized N-(2,4-Dinitrophenyl)-L-leucine in the high-performance liquid chromatography analysis of proteins, providing a method for identifying N-terminal amino acids in protein fibers (Yamamoto, Morikawa, & Sakamoto, 1985).

Protein Synthesis and Peptide Chain Analysis

Ilan and Singer (1975) studied the specific activity of leucine in newly synthesized proteins, employing N-(2,4-Dinitrophenyl)-L-leucine as a tool to analyze the growing peptide chains in protein synthesis (Ilan & Singer, 1975).

Study of Protein Interactions

García-Echeverría (1997) used N-(2,4-Dinitrophenyl)-L-leucine in the study of protein interactions, specifically in the formation of a parallel heterodimeric coiled coil, indicating its role in understanding protein assembly and structure (García-Echeverría, 1997).

Aqueous Two-Phase System Studies

Gómez and Macedo (2019) researched the partitioning of N-(2,4-Dinitrophenyl)-L-leucine in Aqueous Two-Phase Systems (ATPS), contributing to the understanding of amino acid behavior in novel separation processes (Gómez & Macedo, 2019).

Genetic Code Expansion and Immunology

Ren et al. (2015) expanded on the genetic encoding of N-(2,4-Dinitrophenyl)-L-leucine for immunological applications, demonstrating its potential in biosensing and therapeutics (Ren, Ji, Wang, & Ai, 2015).

Metabolic Pathway Analysis

Yu and Spencer (1969) utilized N-(2,4-Dinitrophenyl)-L-leucine in the study of metabolic pathways in tomatoes, providing insights into enzymatic reactions and degradation processes in plants (Yu & Spencer, 1969).

Enzyme Activity Assays

Barrett, Knight, Brown, and Tisljar (1989) employed N-(2,4-Dinitrophenyl)-L-leucine in developing assays for clostridial collagenase and Pz-peptidase, highlighting its role in enzymology and biochemistry (Barrett, Knight, Brown, & Tisljar, 1989).

Peptide Mapping and Structural Analysis

Jackson and Young (1987) used N-(2,4-Dinitrophenyl)-L-leucine for peptide mapping, demonstrating its application in protein structure analysis and molecular biology (Jackson & Young, 1987).

Mecanismo De Acción

Target of Action

N-(2,4-Dinitrophenyl)-L-leucine, also known as 2,4-Dinitrophenol (DNP), primarily targets the mitochondria in cells . It acts as an oxidative phosphorylation uncoupling agent . This means it disrupts the process by which cells produce ATP, the main energy currency of the cell .

Mode of Action

DNP causes a dose-dependent mitochondrial uncoupling , leading to the rapid loss of ATP as heat . This is achieved by increasing the proton current through pure lipid membranes, similar to other chemical uncouplers . The sensitivity of DNP’s uncoupling action in mitochondria to carboxyatractyloside, a specific inhibitor of adenine nucleotide translocase (ANT), suggests the involvement of ANT and probably other mitochondrial proton-transporting proteins in the DNP’s protonophoric activity .

Biochemical Pathways

The primary biochemical pathway affected by DNP is oxidative phosphorylation . By uncoupling this process, DNP prevents the normal production of ATP, leading to a rapid loss of energy within the cell . This can have downstream effects on any cellular processes that rely on ATP, including metabolism, signal transduction, and the maintenance of ion gradients .

Pharmacokinetics

The pharmacokinetics of DNP are characterized by limited distribution to tissues and significant nonlinear pharmacokinetics . DNP also exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The primary result of DNP’s action is a rapid loss of ATP within the cell, leading to a state of uncontrolled hyperthermia . This can lead to temperatures of up to 44 °C (111 °F) and death in case of overdose . This effect on raising the basal metabolic rate has led to its use as a weight loss drug .

Action Environment

The action of DNP can be influenced by various environmental factors. For instance, the prevalence of obesity increases worldwide, leading to new approaches in drug development needed to address this growing epidemic . DNP was widely used in the early 1930s for weight loss but was quickly banned due to the severe toxicities associated with the compound . Despite its high toxicity and lack of antidotes, DNP is still used in “diet pills” .

Propiedades

IUPAC Name |

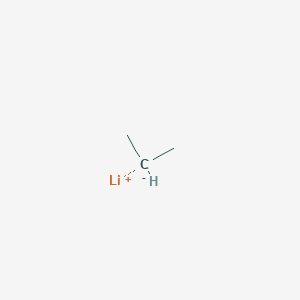

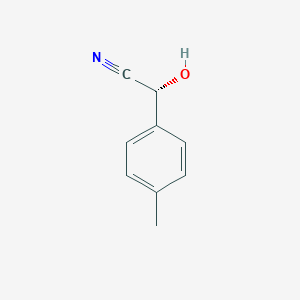

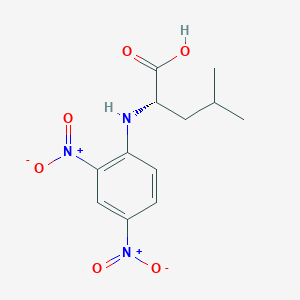

(2S)-2-(2,4-dinitroanilino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMDPCBYJCIZOD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Dinitrophenyl)-L-leucine | |

CAS RN |

1655-57-8 | |

| Record name | N-(2,4-Dinitrophenyl)-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-DINITROPHENYL)-L-LEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CZ2S3URB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.